molecular formula C9H6FNO4 B2855146 (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid CAS No. 1980812-52-9

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B2855146
CAS No.: 1980812-52-9
M. Wt: 211.148
InChI Key: RVXINQZTGUTIDC-DUXPYHPUSA-N
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Description

(2E)-3-(4-Fluoro-2-nitrophenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a prop-2-enoic acid backbone substituted with a 4-fluoro-2-nitrophenyl group at the β-position.

Properties

IUPAC Name

(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXINQZTGUTIDC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Hydroxy Derivatives: Substitution of the fluoro group with hydroxide ions forms hydroxy derivatives.

Scientific Research Applications

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and physicochemical properties of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Calculated pKa* Notable Properties
This compound 4-F, 2-NO₂ C₉H₆FNO₄ 227.15 ~4.8 Strong electron-withdrawing groups
Ferulic acid 3-OCH₃, 4-OH C₁₀H₁₀O₄ 194.18 4.58 Antioxidant, antitumor
p-Coumaric acid 4-OH C₉H₈O₃ 164.16 4.6 Antimicrobial
(2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid 4-Cl, 3-F C₉H₆ClFO₂ 208.6 - Halogenated, lipophilic
(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid 2,4,5-CH₃ C₁₂H₁₄O₂ 190.24 4.84 Electron-donating groups

*Note: pKa values for cinnamic acid derivatives typically range from 4.5–4.9 due to the carboxylic acid group. The nitro group in the target compound may slightly lower the pKa compared to methyl-substituted analogs.

Key Observations:

Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity compared to methyl-substituted analogs (e.g., 2,4,5-trimethylphenyl derivative) . Fluoro substituents enhance lipophilicity and metabolic stability, as seen in halogenated analogs like (2E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid .

Biological Relevance: Ferulic and p-coumaric acids, with hydroxyl and methoxy groups, exhibit antioxidant and antimicrobial activities due to their ability to scavenge free radicals .

Pharmacological Potential

  • Antitumor Activity: Ferulic acid derivatives, such as those isolated from Beta vulgaris, show cytotoxicity against cancer cells (e.g., IC₅₀ values in the μM range for human gastric and liver cancer cells) .
  • Antioxidant Capacity: Hydroxyl-substituted analogs (e.g., caffeic acid) outperform nitro- or halogenated derivatives in radical scavenging due to their phenolic hydrogen donors .

Biological Activity

(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid, a compound belonging to the class of α,β-unsaturated carboxylic acids, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and implications for therapeutic applications, drawing from diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is C10H8FNO4C_10H_8FNO_4. The presence of both a fluoro and a nitro group contributes significantly to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with topoisomerase II, an enzyme crucial for DNA replication, leading to apoptosis in cancer cells by inducing DNA breaks .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, including Klebsiella pneumoniae. This activity is thought to arise from its ability to bind to penicillin-binding proteins, promoting cell lysis .
  • Cellular Effects : In vitro studies suggest that this compound influences cellular processes such as gene expression and signaling pathways. It has been observed to induce apoptosis in cancer cell lines by activating the caspase pathway .

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae, revealing promising antibacterial activity. The compound's structural features enhance its binding affinity to bacterial targets, making it a candidate for further development as an antibiotic.

CompoundMIC (µg/mL)Target Organism
This compound16Klebsiella pneumoniae

Cytotoxicity and Safety Profile

In toxicological assessments, the compound demonstrated a favorable safety profile with low cytotoxicity in mammalian cell lines. Studies show that at therapeutic doses, it does not exhibit significant adverse effects, making it a potential candidate for clinical applications .

Case Studies

  • Antitumor Activity : A case study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in breast cancer cells through caspase activation pathways.
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth and improved survival rates in subjects with induced tumors. These findings support its potential as an anticancer agent .

Q & A

Q. Can this compound serve as a monomer in functional polymer synthesis?

  • Polymerization: Radical-initiated (AIBN, 70°C) copolymerization with styrene yields fluorinated polymers with enhanced thermal stability (Tg ~120°C).
  • Applications: Membranes for gas separation or photoresists in microfabrication .

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